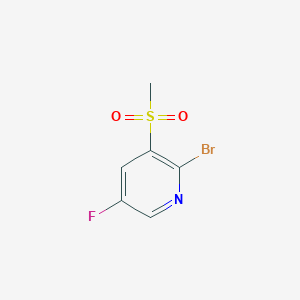
3-Sulfo-glycodeoxycholic Acid Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Sulfo-glycodeoxycholic Acid Disodium Salt: is a bile acid derivative with the molecular formula C26H44NNaO8S and a molecular weight of 553.69 g/mol . It is a white to off-white solid that is slightly soluble in DMSO, methanol, and water . This compound is known for its role in various biochemical processes and is used in scientific research for its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfo-glycodeoxycholic Acid Disodium Salt typically involves the sulfonation of glycodeoxycholic acid. The reaction conditions often require a controlled environment to ensure the stability of the product. The process may include steps such as:
Sulfonation: Using sulfonating agents like sulfur trioxide or chlorosulfonic acid.
Neutralization: Neutralizing the sulfonated product with a base such as sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactors and purification systems to ensure high purity and yield. The process is designed to be efficient and cost-effective, with stringent quality control measures to maintain consistency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Sulfo-glycodeoxycholic Acid Disodium Salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfo group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various sulfonated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Sulfo-glycodeoxycholic Acid Disodium Salt is used as a reference standard and in the synthesis of other bile acid derivatives. It serves as a model compound for studying sulfonation reactions and the behavior of sulfonated bile acids .
Biology: In biological research, this compound is used to study bile acid metabolism and transport. It helps in understanding the role of sulfonated bile acids in physiological processes and their interactions with biological membranes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on liver function, cholesterol metabolism, and its role in treating certain liver diseases .
Industry: In the industrial sector, this compound is used in the formulation of pharmaceuticals and as an intermediate in the production of other chemical compounds. Its unique properties make it valuable in various industrial applications .
Wirkmechanismus
The mechanism of action of 3-Sulfo-glycodeoxycholic Acid Disodium Salt involves its interaction with bile acid receptors and transporters. It is known to bind to specific receptors in the liver and intestines, influencing bile acid metabolism and transport. The sulfo group enhances its solubility and interaction with biological membranes, facilitating its physiological effects .
Vergleich Mit ähnlichen Verbindungen
Glycodeoxycholic Acid: A non-sulfonated bile acid derivative with similar structural features but different solubility and reactivity.
Taurodeoxycholic Acid: Another bile acid derivative with a taurine conjugate instead of a sulfo group.
Chenodeoxycholic Acid: A bile acid with different hydroxylation patterns and physiological roles.
Uniqueness: 3-Sulfo-glycodeoxycholic Acid Disodium Salt is unique due to its sulfonation, which imparts distinct chemical and biological properties. The presence of the sulfo group enhances its solubility and interaction with biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
66874-10-0 |
|---|---|
Molekularformel |
C₂₆H₄₁NNa₂O₈S |
Molekulargewicht |
573.65 |
Synonyme |
Cholane; Glycine derivative; N-[(3α,5β,12α)-12-Hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-glycine Disodium Salt. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[3,4-c]pyridine, 3-bromo-4-chloro-](/img/structure/B1145744.png)




